molecular formula C22H27N3O4 B2760111 N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 954071-81-9

N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No.: B2760111
CAS No.: 954071-81-9
M. Wt: 397.475
InChI Key: NYANPUFLTWRWJW-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound contains a dimethoxyphenyl group, a pyrrolidinylphenethyl group, and an oxalamide linkage, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-10-7-17(15-20(19)29-2)24-22(27)21(26)23-12-11-16-5-8-18(9-6-16)25-13-3-4-14-25/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYANPUFLTWRWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Strategies and Reaction Pathways

Retrosynthetic Analysis

The target compound is an oxalamide derivative formed via condensation of two primary amines: 3,4-dimethoxyaniline and 4-(pyrrolidin-1-yl)phenethylamine. Retrosynthetically, the molecule dissects into three components:

  • 3,4-Dimethoxyaniline : Aromatic amine with methoxy substituents at positions 3 and 4.
  • 4-(Pyrrolidin-1-yl)Phenethylamine : Aliphatic amine featuring a pyrrolidine-substituted phenethyl group.
  • Oxalyl chloride : Serves as the oxalamide precursor.

This disconnection aligns with classical amide bond formation strategies, leveraging nucleophilic acyl substitution.

Stepwise Preparation Methods

Synthesis of Precursors

Preparation of 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline is typically synthesized via nitration and reduction of veratrole (1,2-dimethoxybenzene):

  • Nitration : Veratrole undergoes nitration with nitric acid in acetic anhydride at 0–5°C to yield 3,4-dimethoxynitrobenzene.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction converts the nitro group to an amine.

Key Data :

Step Reagents/Conditions Yield (%)
Nitration HNO₃, Ac₂O, 0–5°C, 2h 85–90
Reduction H₂ (1 atm), Pd/C, EtOH 92–95
Synthesis of 4-(Pyrrolidin-1-yl)Phenethylamine

This intermediate is prepared via a two-step process:

  • Buchwald-Hartwig Amination : 4-Bromophenethylamine reacts with pyrrolidine using Pd(OAc)₂/Xantphos as catalyst, Cs₂CO₃ as base, in toluene at 110°C.
  • Purification : Column chromatography (SiO₂, EtOAc/hexanes) isolates the product.

Optimized Conditions :

Parameter Value
Catalyst Loading 5 mol% Pd(OAc)₂
Reaction Time 24h
Isolated Yield 78%

Oxalamide Formation

The central step involves coupling the two amines via oxalyl chloride. Two methodologies dominate:

Sequential Coupling (Method A)
  • First Amine Activation : 3,4-Dimethoxyaniline reacts with oxalyl chloride (1.1 equiv) in dry dichloromethane (DCM) at 0°C.
  • Intermediate Isolation : The monoacyl chloride is purified via filtration under inert atmosphere.
  • Second Amine Coupling : 4-(Pyrrolidin-1-yl)phenethylamine (1.0 equiv) is added dropwise, followed by triethylamine (2.2 equiv). Reaction proceeds at 25°C for 12h.

Critical Parameters :

  • Strict temperature control (<5°C) during oxalyl chloride addition prevents diacylation.
  • Triethylamine scavenges HCl, driving the reaction to completion.
One-Pot Procedure (Method B)

Both amines are treated simultaneously with oxalyl chloride (2.2 equiv) in dimethylformamide (DMF) at −10°C. This method sacrifices yield (65–70%) for operational simplicity.

Comparative Performance :

Method Solvent Temp (°C) Yield (%) Purity (HPLC)
A DCM 0→25 82–85 ≥98%
B DMF −10→25 65–70 90–92%

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance oxalyl chloride reactivity but risk side reactions. DCM minimizes racemization, while DMF accelerates coupling at the expense of purity.

Catalytic Enhancements

Addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) in Method A improves yields to 88–90% by stabilizing the acyl chloride intermediate.

Byproduct Analysis

Common impurities include:

  • Diacylated Product : Forms if oxalyl chloride is in excess (≥1.5 equiv).
  • Hydrolyzed Oxalic Acid : Arises from moisture contamination.

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography with gradient elution (hexanes → EtOAc/MeOH 9:1).

Spectroscopic Validation

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.4 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, pyrrolidine), 2.75 (t, J=7.2 Hz, 2H, CH₂), 2.60 (t, J=7.2 Hz, 2H, CH₂).
  • HRMS : m/z calc. for C₂₂H₂₇N₃O₄ [M+H]⁺: 398.2078; found: 398.2075.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for oxalyl chloride addition, reducing reaction time to 2h and improving safety profile.

Green Chemistry Approaches

Ionic liquid-mediated synthesis (e.g., [BMIM][BF₄]) achieves 80% yield with solvent recycling, though scalability remains challenging.

Applications and Derivatives

While primarily a research chemical, structural analogs demonstrate:

  • Opioid Receptor Affinity : Modifications at the pyrrolidine nitrogen enhance μ-opioid selectivity.
  • Herbicidal Activity : Thioxo analogs inhibit plant acetyl-CoA carboxylase.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(3,4-dimethoxyphenyl)-N2-(4-(piperidin-1-yl)phenethyl)oxalamide: Similar structure but with a piperidine ring instead of pyrrolidine.

    N1-(3,4-dimethoxyphenyl)-N2-(4-(morpholin-1-yl)phenethyl)oxalamide: Contains a morpholine ring instead of pyrrolidine.

    N1-(3,4-dimethoxyphenyl)-N2-(4-(azepan-1-yl)phenethyl)oxalamide: Features an azepane ring instead of pyrrolidine.

Uniqueness

N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is unique due to the presence of the pyrrolidine ring, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide (CAS Number: 954071-81-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O4C_{22}H_{27}N_{3}O_{4}, with a molecular weight of 397.5 g/mol. The compound features a complex structure that includes a dimethoxyphenyl group and a pyrrolidinyl phenethyl moiety, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of oxalyl chloride with an appropriate amine to form the oxalamide core. Subsequent steps introduce the 3,4-dimethoxyphenyl and pyrrolidin-1-yl groups through various coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance, the compound showed an IC50 value of approximately 11.20 µg/mL against A549 lung cancer cells after 72 hours of treatment. This indicates a promising efficacy in inhibiting cell proliferation in lung cancer models.

Cell Line IC50 (µg/mL) Treatment Duration (hours)
A54911.2072
MCF-715.7372
HeLa27.6672

The data suggests that this compound could serve as a lead compound for further development in cancer therapeutics.

Antioxidant Activity

In addition to its anticancer properties, the compound has also been evaluated for its antioxidant activity. Preliminary results indicate that it exhibits moderate antioxidant effects when compared to standard antioxidants like butylated hydroxyanisole (BHA). The ability to scavenge free radicals may contribute to its overall therapeutic profile.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer progression, potentially inhibiting their activity and leading to reduced tumor growth.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings. For instance, derivatives with similar structural motifs have shown promising results in preclinical trials targeting specific cancer types. The ongoing research aims to refine these compounds for enhanced efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, and what reaction conditions are critical for high yield?

  • Methodology :

  • Step 1 : Start with 3,4-dimethoxyaniline and 4-(pyrrolidin-1-yl)phenethylamine as primary precursors.
  • Step 2 : React with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the oxalamide bond.
  • Critical Conditions : Maintain inert atmosphere (N₂/Ar), control reaction temperature to avoid side reactions, and use triethylamine as a base to neutralize HCl byproducts .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., dimethoxy protons at δ 3.7–3.9 ppm, pyrrolidine protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺ expected for C₂₃H₂₈N₃O₄: ~434.2 g/mol) .
  • HPLC : Assess purity (>98% for biological assays; C18 column, acetonitrile/water mobile phase) .

Q. What are the primary physicochemical properties influencing its solubility and bioavailability?

  • Key Properties :

PropertyValueImpact
LogP (Predicted)~3.5High lipophilicity limits aqueous solubility but enhances membrane permeability .
pKa (Amide)~10–12Stability in physiological pH ranges .
Melting Point180–185°CIndicates crystalline stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., neurokinin receptor vs. enzyme inhibition)?

  • Methodological Approach :

  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm receptor-specific effects vs. off-target enzyme interactions .
  • Competitive Binding Assays : Compare IC₅₀ values against known neurokinin-1 receptor antagonists (e.g., aprepitant) .
  • Structural Analysis : Perform molecular docking simulations (PDB: 6W4H for NK1R) to identify binding site conflicts .

Q. What strategies can improve the compound’s metabolic stability in in vivo studies?

  • Strategies :

  • Deuterium Incorporation : Replace labile hydrogen atoms (e.g., pyrrolidine C-H) to slow CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester or carbamate moieties at the oxalamide group to enhance plasma stability .
  • In Silico ADMET Prediction : Use tools like SwissADME to identify metabolic hotspots .

Q. How do structural modifications (e.g., substituent variation) affect its biological activity?

  • Comparative Analysis :

AnalogStructural ChangeActivity Shift
N1-(4-Cl,3-F-phenyl) Increased halogen electronegativityEnhanced receptor binding (IC₅₀: 12 nM vs. 45 nM) .
N2-(4-methylbenzyl) Reduced steric hindranceLower cytotoxicity (CC₅₀: >100 μM) .
  • Experimental Design : Synthesize derivatives via parallel synthesis and test in high-throughput kinase panels .

Q. What are the key challenges in scaling up synthesis for preclinical trials?

  • Challenges & Solutions :

  • Amide Bond Formation : Optimize coupling reagents (e.g., HATU vs. EDCI) for minimal racemization at scale .
  • Purification : Transition from column chromatography to preparative HPLC or crystallization .
  • Yield Improvement : Use flow chemistry for exothermic reactions (e.g., oxalyl chloride addition) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or receptor expression levels .
  • Compound Purity : Impurities >2% can skew results; validate via orthogonal methods (e.g., LC-MS vs. NMR) .
    • Resolution : Conduct interlaboratory studies with standardized protocols (e.g., NIH Assay Guidance Manual) .

Research Tools and Resources

Q. Which databases or computational tools are recommended for studying this compound?

  • Resources :

  • PubChem CID : Refer to entries for structural analogs (e.g., CID 1049418 for piperazine derivatives) .
  • ChEMBL : Access bioactivity data for oxalamide-class compounds .
  • Schrödinger Suite : Perform free-energy perturbation (FEP) studies for binding affinity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.